

# Generic Desvenlafaxine Products Demonstrate Bioequivalence to Reference Drug

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Desvenlafaxine-d10 |           |
| Cat. No.:            | B602749            | Get Quote |

A comprehensive review of multiple bioequivalence studies reveals that various generic desvenlafaxine products meet the stringent regulatory requirements for bioequivalence when compared to the reference product, Pristiq®. These studies, conducted in healthy adult volunteers under both fasting and fed conditions, demonstrate that the rate and extent of absorption of the generic formulations are comparable to the innovator drug, ensuring therapeutic equivalence.

The bioequivalence of generic desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) indicated for the treatment of major depressive disorder, is established by comparing key pharmacokinetic parameters.[1][2] These parameters, including the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), are assessed to ensure that any differences between the generic and reference products are not clinically significant.[3] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict criteria for these comparisons, requiring the 90% confidence interval (CI) for the ratio of the geometric means of Cmax and AUC to fall within the range of 80% to 125%.[1][4]

## **Comparative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters from several bioequivalence studies comparing generic desvenlafaxine formulations to the reference product, Pristiq®. These studies consistently demonstrate that the 90% confidence intervals for



the geometric mean ratios of Cmax and AUC fall within the acceptable range for bioequivalence.

Table 1: Bioequivalence of Desvenlafaxine 50 mg Extended-Release Tablets under Fasting Conditions

| Study /<br>Generic<br>Manufactur<br>er | Parameter                   | Test<br>Product<br>(Generic)<br>Mean ± SD | Reference<br>Product<br>(Pristiq®)<br>Mean ± SD | Geometric<br>Mean Ratio<br>(90% CI) | Conclusion    |
|----------------------------------------|-----------------------------|-------------------------------------------|-------------------------------------------------|-------------------------------------|---------------|
| Tecnoquímica<br>s S.A.[1]              | Cmax<br>(ng/mL)             | 215.8 ± SD<br>not reported                | 196.9 ± SD<br>not reported                      | 109.61%<br>(103.58% -<br>113.63%)   | Bioequivalent |
| AUC0-t<br>(ng·h/mL)                    | 3849.6 ± SD<br>not reported | 3605.4 ± SD not reported                  | 104.68%<br>(97.96% -<br>111.39%)                | Bioequivalent                       |               |
| SUN<br>Pharma[4]                       | Cmax<br>(ng/mL)             | Data not specified                        | Data not specified                              | Within 80-<br>125%                  | Bioequivalent |
| AUC<br>(ng·h/mL)                       | Data not specified          | Data not specified                        | Within 80-<br>125%                              | Bioequivalent                       |               |
| Alembic Pharmaceutic als[5]            | Cmax<br>(ng/mL)             | Data not<br>specified                     | Data not<br>specified                           | Within 80-<br>125%                  | Bioequivalent |
| AUC<br>(ng·h/mL)                       | Data not<br>specified       | Data not<br>specified                     | Within 80-<br>125%                              | Bioequivalent                       |               |

Table 2: Bioequivalence of Desvenlafaxine 100 mg Extended-Release Tablets under Fasting and Fed Conditions



| Study /<br>Generic<br>Manufact<br>urer          | Condition          | Paramete<br>r         | Test Product (Generic) Mean ± SD  | Referenc<br>e Product<br>(Pristiq®)<br>Mean ±<br>SD | Geometri<br>c Mean<br>Ratio<br>(90% CI) | Conclusi<br>on    |
|-------------------------------------------------|--------------------|-----------------------|-----------------------------------|-----------------------------------------------------|-----------------------------------------|-------------------|
| Zodiac<br>Produtos<br>Farmacêuti<br>cos S.A.[2] | Fasting            | Cmax<br>(ng/mL)       | Data not specified                | Data not specified                                  | 101.45%<br>(94.62% -<br>108.77%)        | Bioequival<br>ent |
| AUC0-t<br>(ng·h/mL)                             | Data not specified | Data not specified    | 104.96%<br>(100.24% -<br>109.89%) | Bioequival<br>ent                                   |                                         |                   |
| Fed                                             | Cmax<br>(ng/mL)    | Data not<br>specified | Data not<br>specified             | 110.24%<br>(104.46% -<br>116.34%)                   | Bioequival<br>ent                       |                   |
| AUC0-t<br>(ng·h/mL)                             | Data not specified | Data not specified    | 104.44%<br>(99.97% -<br>109.11%)  | Bioequival<br>ent                                   |                                         | _                 |
| SUN<br>Pharma[4]                                | Fasting            | Cmax<br>(ng/mL)       | Data not specified                | Data not specified                                  | Within 80-<br>125%                      | Bioequival<br>ent |
| AUC<br>(ng·h/mL)                                | Data not specified | Data not specified    | Within 80-<br>125%                | Bioequival<br>ent                                   |                                         |                   |

## **Experimental Protocols**

The bioequivalence of generic desvenlafaxine products is typically established through randomized, open-label, two-period, two-sequence, single-dose, crossover studies in healthy adult volunteers.

Study Design: A standard crossover design is employed where subjects receive a single dose of both the test (generic) and reference (Pristiq®) products in a randomized sequence, separated by a washout period of at least 8 days to ensure complete elimination of the drug







from the body.[1] Studies are conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[2]

Subject Population: Healthy adult male and non-pregnant, non-lactating female volunteers are enrolled in these studies.[2][6] The number of subjects is typically sufficient to provide adequate statistical power, often ranging from 24 to 50 participants.[1][4]

Drug Administration and Blood Sampling: A single oral dose of the desvenlafaxine extended-release tablet (e.g., 50 mg or 100 mg) is administered.[1][2] Serial blood samples are collected at predefined time points over a period of 48 to 72 hours post-dose to characterize the plasma concentration-time profile of desvenlafaxine.[1][6]

Analytical Method: Plasma concentrations of desvenlafaxine are determined using validated high-performance liquid chromatography (HPLC) with UV detection or, more commonly, ultraperformance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS).[1][7] These methods are highly sensitive and specific for the quantification of desvenlafaxine in biological matrices.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters, including Cmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity), are calculated from the plasma concentration-time data using non-compartmental methods.[7] To establish bioequivalence, the 90% confidence intervals for the geometric mean ratios of the log-transformed Cmax and AUC values for the test and reference products must be contained within the 80-125% acceptance range.[1][2] An analysis of variance (ANOVA) is typically used to assess the effects of formulation, period, sequence, and subject.[1]

## Signaling Pathway and Experimental Workflow

Desvenlafaxine's mechanism of action involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft.[1] This action increases the levels of these neurotransmitters, which are crucial for mood regulation.





Click to download full resolution via product page

Caption: Desvenlafaxine's mechanism of action in the synaptic cleft.

The following diagram illustrates the typical workflow of a bioequivalence study for generic desvenlafaxine.





Click to download full resolution via product page

Caption: Typical workflow of a crossover bioequivalence study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. annexpublishers.co [annexpublishers.co]
- 3. scispace.com [scispace.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alternative Pharmacokinetic Metrics in Single-Dose Studies to Ensure Bioequivalence of Prolonged-Release Products at Steady State—A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Generic Desvenlafaxine Products Demonstrate Bioequivalence to Reference Drug]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602749#bioequivalence-studies-of-generic-desvenlafaxine-products]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com